1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
Description
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone featuring a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring contains bromo (Br), fluoro (F), and methyl (CH₃) substituents at the 2-, 6-, and 3-positions, respectively. This compound is of interest in pharmaceutical and materials chemistry due to the combined electronic effects of its substituents:
- Fluoro: Increases metabolic stability and electron-withdrawing properties.
- Trifluoroacetyl group: A strong electron-withdrawing moiety that stabilizes the ketone and enhances reactivity in condensation reactions.
Properties
IUPAC Name |
1-(2-bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-3-5(11)6(7(4)10)8(15)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOJHHBLDVREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-bromo-6-fluoro-3-methylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The general reaction scheme is as follows:
2-bromo-6-fluoro-3-methylbenzene+trifluoroacetyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Nucleophilic substitution: Products such as 1-(2-azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone.
Reduction: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroacetic acid.
Scientific Research Applications
Medicinal Chemistry
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone serves as a crucial building block for synthesizing pharmaceutical compounds. Its potential therapeutic effects are being explored in various contexts:
- Synthesis of Pharmaceuticals : The compound can be transformed into various derivatives that exhibit biological activity.
- Mechanism of Action : It may interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The trifluoromethyl group enhances its ability to penetrate cell membranes.
Materials Science
The unique electronic properties of this compound make it suitable for developing advanced materials:
- Organic Semiconductors : Its structural characteristics allow it to be utilized in creating materials for electronic applications.
Chemical Biology
In chemical biology, this compound is employed in designing molecular probes:
- Biological Probes : These probes can be used to study molecular interactions and biological processes at a cellular level.
Case Study 1: Synthesis of Derivatives
Research has demonstrated that this compound can undergo nucleophilic substitution reactions to yield various derivatives such as:
- 1-(2-Azido-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
This derivative showcases potential applications in drug development due to its modified biological properties.
Studies indicate that the trifluoromethyl group enhances the compound's lipophilicity, improving its interaction with cellular targets. This has led to investigations into its potential as an anti-cancer agent by modulating specific signaling pathways within cancer cells.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Target Compound | - | C₁₀H₇BrF₄O | ~291.02 | 2-Br, 6-F, 3-CH₃, COCF₃ |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | 244229-34-3 | C₈H₄BrF₃O | 253.02 | 2-Br, COCF₃ |
| 2-Bromo-1-(6-bromo-2-fluoro-3-methylphenyl)ethanone | 2091475-82-8 | C₉H₇Br₂FO | 311.96 | 2-Br, 6-Br, 2-F, 3-CH₃, COCH₃ |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | 1125812-58-9 | C₉H₃ClF₆O | 276.57 | 3-Cl, 5-CF₃, COCF₃ |
| 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone | 1356086-78-6 | C₇H₃ClF₃NO | 210.00 | 6-Cl (pyridine), COCF₃ |
Table 2. Functional Comparisons
| Compound | Electron-Withdrawing Effects | Lipophilicity (LogP)* | Metabolic Stability | Key Applications |
|---|---|---|---|---|
| Target Compound | High (Br, F, COCF₃) | ~2.8 (estimated) | High | Pharmaceutical intermediates |
| 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | Moderate (Br, COCF₃) | ~2.5 | Moderate | Organic synthesis |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-... | Very High (Cl, CF₃, COCF₃) | ~3.1 | Very High | Afoxolaner synthesis |
| 1-(2,3-Difluorophenyl)-2,2,2-trifluoro... | High (F, COCF₃) | ~2.3 | High | Materials chemistry |
*LogP values are estimated based on substituent contributions.
Biological Activity
1-(2-Bromo-6-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H6BrF4O
- Molecular Weight : 303.06 g/mol
- SMILES Notation : Cc1cc(Br)cc(c1F)C(=O)C(F)(F)F
This compound features a trifluoroethanone moiety that contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Investigations into its cytotoxicity have revealed potential applications in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Proliferation : It has been shown to interfere with cell cycle progression in cancer cell lines.
- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and apoptosis are being explored.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting a dose-dependent effect on cell viability.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific enzymes such as cathepsin L showed promising results. The compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM, indicating its potential as an anti-metastatic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
